![molecular formula C12H18N2O4 B2990448 (4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester CAS No. 1582808-28-3](/img/structure/B2990448.png)
(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester” is a chemical compound that contains a tert-butoxycarbonyl group . The tert-butoxycarbonyl group is a protecting group used in organic chemistry . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Synthesis Analysis
Tertiary butyl esters, such as “(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester”, find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis
The molecular structure of “(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester” includes a tert-butoxycarbonyl group . The formula of the tert-butoxycarbonyl group is C5H9O2, with a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .Chemical Reactions Analysis
The tert-butoxycarbonyl group in “(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester” plays a role as a protecting group . It is a part of the molecule that is introduced by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester” are largely determined by the tert-butoxycarbonyl group. The tert-butoxycarbonyl group has a formula of C5H9O2, a net charge of 0, an average mass of 101.12376, and a monoisotopic mass of 101.06025 .Scientific Research Applications
Synthesis and Structural Analysis
Research efforts have been directed towards synthesizing proline derivatives and exploring their structural properties. For instance, the synthesis of optically active protected 4-hydroxyprolinols from trans-4-hydroxy-L-proline showcases the chiral-pool synthesis approach, highlighting the significance of proline derivatives in creating biologically active compounds or as stable chiral auxiliary subunits in starting materials (Friedemann, Eustergerling, & Nubbemeyer, 2012). Another study describes the enantioselective synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives from trans-4-hydroxy-L-proline, demonstrating the compound's utility in constructing complex bicyclic structures (Houghton et al., 1993).
Conformational Studies
Conformational studies of proline and its derivatives are crucial for understanding peptide structure and function. The crystal structures of tert-butyloxycarbonylglycyl-L-proline and its benzyl ester reveal an extended conformation, providing insights into peptide conformations and interactions (Marsh, Narasimha Murthy, & Venkatesan, 1977).
Applications in Peptide Synthesis
Proline derivatives are integral to peptide synthesis, as demonstrated by various synthetic strategies. The synthesis of 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione from L-prolyl-L-leucine methyl ester, involving the removal of tert-butyloxycarbonyl amino protecting groups, underscores the role of proline derivatives in the synthesis of peptides with biological effects (Haidukevich et al., 2019).
Novel Proline Derivatives
The exploration of new proline derivatives for potential applications in organic synthesis and drug discovery is an ongoing area of research. For example, the asymmetric synthesis of unsaturated, fused bicyclic proline analogues demonstrates the versatility of proline derivatives in creating conformationally defined dipeptide analogs for modulating protein-protein interactions (Soicke et al., 2014).
Future Directions
The unique reactivity pattern elicited by the crowded tert-butyl group, which is part of “(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester”, is highlighted by summarising characteristic applications . Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described . This suggests potential future directions in the field of biocatalysis.
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-isocyanopyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9H,6-7H2,1-3,5H3/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIKQJPOJKHOPE-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.